

Chemical Properties & Biological Activity of BX-912

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Compound Focus: BX-912

CAS No.: 702674-56-4

Cat. No.: S548359

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BX-912 is a small molecule that targets the PDK1/AKT signaling pathway, a key regulator of cell growth, survival, and tumor angiogenesis [1]. Its inhibition is a promising strategy for anticancer drug development.

1. Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of **BX-912**:

Property	Specification
CAS Number	702674-56-4 [2]
Molecular Formula	C ₂₀ H ₂₃ BrN ₈ O [2]
Molecular Weight	471.35 g/mol [2]
Appearance	Solid powder [2]
Solubility	≥ 100 mg/mL in DMSO; 60 mg/mL in DMSO and Ethanol [2] [3]
Storage	Desiccate at -20°C [2]

2. Biological Activity and Selectivity

BX-912 functions as a potent, ATP-competitive inhibitor of PDK1 [4]. The table below compares its potency against PDK1 and other reported kinase targets:

Target Kinase	Reported IC ₅₀	Citation
PDK1	12 nM	[3]
PDK1	26 nM	[2]
PKA	0.11 μM	[3]
KDR	0.41 μM	[3]
ChcK1	0.83 μM	[3]
c-kit	0.85 μM	[3]

This profile shows **BX-912** has high potency for PDK1 with selectivity over other kinases [2]. It effectively blocks the PDK1/Akt signaling pathway in tumor cells and inhibits growth or induces apoptosis in various cancer cell lines [5].

Experimental Protocols Using **BX-912**

1. Inhibition of PDK1 Signaling in Cell Cultures

This protocol assesses the effect of **BX-912** on the phosphorylation of PDK1 and its downstream targets.

- **Materials:** Cancer cell lines (e.g., PC-3, MDA-MB-468), **BX-912** stock solution (e.g., 10 mM in DMSO), cell culture reagents, lysis buffer (RIPA buffer), antibodies against p-PDK1 (Ser241), p-AKT (Thr308), total AKT, and β-actin.
- **Procedure:**
 - **Cell Seeding and Treatment:** Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with varying concentrations of **BX-912** (e.g., 0.1-10 μM) or a vehicle control (DMSO) for a set duration (e.g., 2-24 hours) [6].
 - **Cell Lysis and Protein Extraction:** Lyse cells using radioimmune precipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors [6]. Centrifuge the lysates to collect the supernatant.

- **Western Blot Analysis:** Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies. Detect p-PDK1 (Ser241) as a direct indicator of PDK1 inhibition and p-AKT (Thr308) as a key downstream effect [6].
- **Expected Outcome:** Successful inhibition by **BX-912** will show a concentration-dependent decrease in phosphorylation of PDK1 at Ser241 and its downstream substrate AKT at Thr308, without affecting total protein levels [6].

2. Cell Proliferation and Viability Assays

This protocol evaluates the anti-proliferative effects of **BX-912** under different growth conditions.

- **Materials:** Cell lines, **BX-912**, cell culture plasticware, soft agar, viability assay reagents (e.g., WST-1, ViaLight Plus) [6] [5].
- **Procedure:**
 - **Anchorage-Dependent Growth (2D):** Seed cells onto standard tissue culture plastic plates. After 24 hours, add **BX-912** at various concentrations. Incubate for 3-5 days, measuring cell viability/proliferation periodically using a reagent like WST-1 [6] [5]. Note that many cancer cell lines may show minimal sensitivity to PDK1 inhibition under these conditions [6] [5].
 - **Anchorage-Independent Growth (Soft Agar):** This is a more relevant assay for PDK1 dependence. Suspend cells in a layer of soft agar containing **BX-912** over a base agar layer. Refresh the medium with or without the inhibitor every few days. After 2-3 weeks, stain the colonies and count them [5]. **BX-912** has been shown to inhibit the growth of HCT-116 cells in soft agar by 96% at 1 μ M [3].
- **Expected Outcome:** **BX-912** typically demonstrates significantly greater potency in inhibiting colony formation in soft agar (anchorage-independent growth) compared to growth on plastic, consistent with the role of PDK1/Akt in cell survival [5].

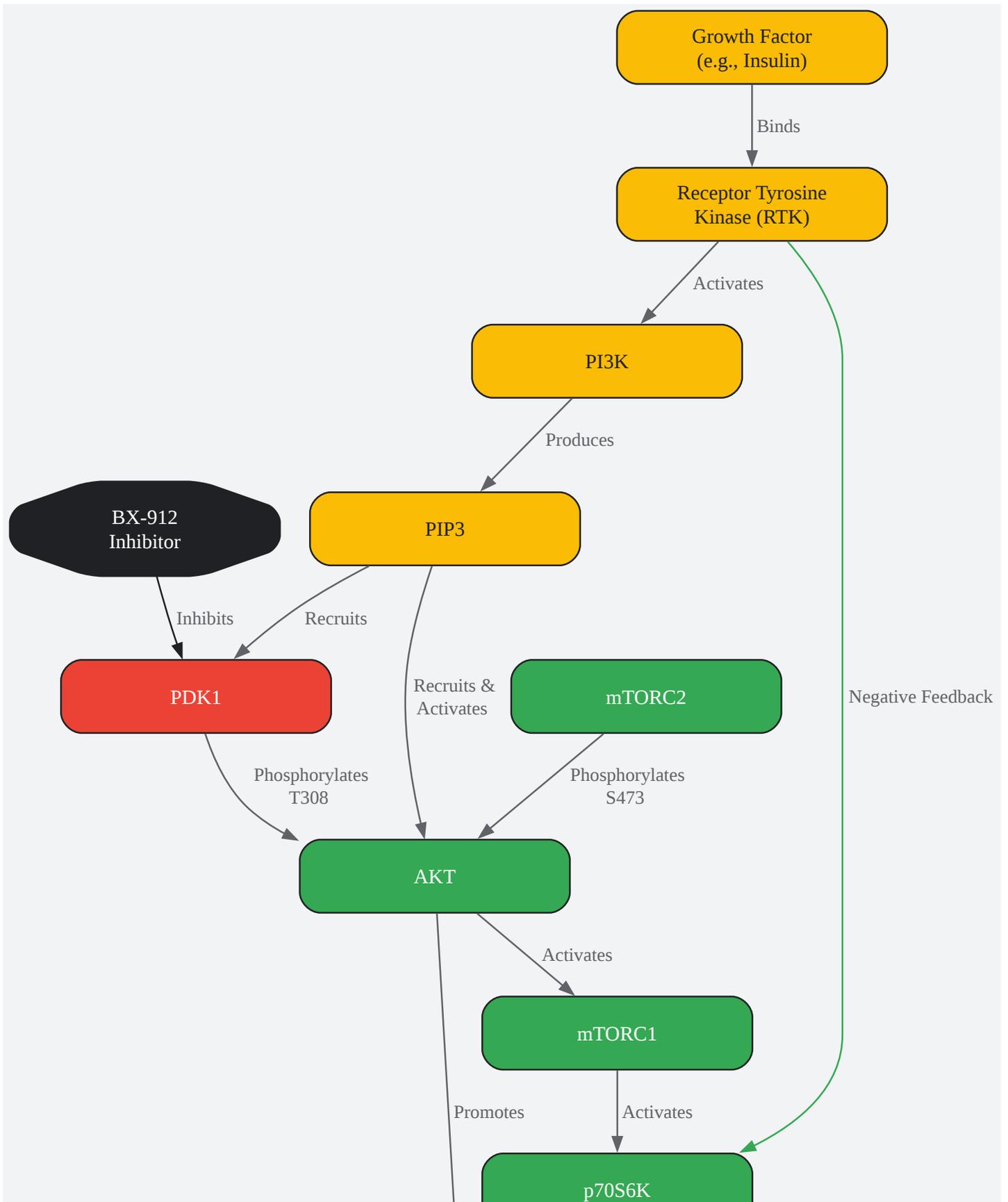
3. Analysis of Cell Cycle Effects

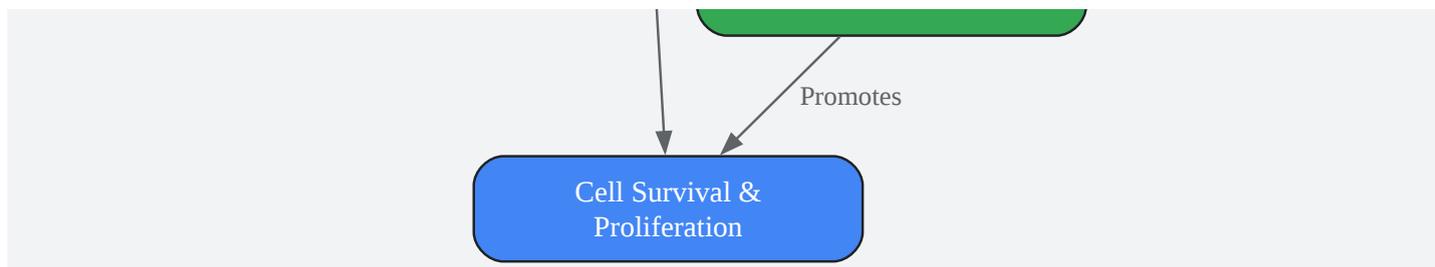
This protocol determines if **BX-912** induces cell cycle arrest.

- **Materials:** MDA-MB-468 or other sensitive cell lines, **BX-912**, ethanol, propidium iodide (PI), RNase, flow cytometer.
- **Procedure:** Treat cells with **BX-912** for 24-48 hours. Harvest the cells, fix in cold ethanol, and treat with RNase. Stain cellular DNA with PI and analyze the DNA content by flow cytometry [2].
- **Expected Outcome:** **BX-912** treatment can induce a pronounced increase in the population of cells with 4N DNA content, indicating a block at the G2/M phase of the cell cycle [2].

BX-912 in the PDK1/Akt Signaling Pathway

The following diagram illustrates the position of PDK1 in the mTOR signaling network and the point of inhibition by **BX-912**.





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Key Application Notes for Researchers

- **Critical Assay Selection:** The biological effect of **BX-912** is highly context-dependent. It shows minimal effect on standard 2D monolayer cell growth but potently inhibits anchorage-independent growth in soft agar and cancer cell invasion/migration [6] [5]. For relevant results, prioritize 3D culture assays.
- **Biomarker Monitoring:** Always confirm target engagement in cellular assays by monitoring the phosphorylation status of PDK1 itself (Ser241) and its direct downstream target, AKT (Thr308), via Western blot [6]. This verifies that the observed phenotypes are due to on-target PDK1 inhibition.
- **Cell Line Sensitivity:** Cancer cell lines with elevated Akt activity may be particularly sensitive to **BX-912** [5]. Pre-screening cell lines for pathway activation or genetic alterations in the PI3K pathway can help identify potential responders.
- **Handling and Solubility:** **BX-912** has good solubility in DMSO. For cell-based assays, prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it into the culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity [2].

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